BenchChemオンラインストアへようこそ!

Ac-Isogln-OH;Ac-L-isoglutamine

NOD2 Stereochemistry Muramyl Dipeptide

Ac-Isogln-OH (CAS 25460-87-1; synonym Ac-L-isoglutamine) is the Nα-acetylated derivative of L-isoglutamine (IUPAC: (4S)-4-acetamido-5-amino-5-oxopentanoic acid), possessing the S-configuration at the α-carbon with a molecular formula C₇H₁₂N₂O₄ and molecular weight 188.18 g/mol. As the L-enantiomer of isoglutamine bearing an N-terminal acetyl cap, this compound serves as a critical stereochemical comparator and a versatile synthetic intermediate within the broader class of muramyl dipeptide (MDP) analogs and NOD-like receptor (NLR) ligands.

Molecular Formula C7H12N2O4
Molecular Weight 188.18 g/mol
Cat. No. B13384667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Isogln-OH;Ac-L-isoglutamine
Molecular FormulaC7H12N2O4
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCC(=O)O)C(=O)N
InChIInChI=1S/C7H12N2O4/c1-4(10)9-5(7(8)13)2-3-6(11)12/h5H,2-3H2,1H3,(H2,8,13)(H,9,10)(H,11,12)
InChIKeyZAFUMUJQGCBVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Isogln-OH (Ac-L-isoglutamine): A Stereochemically-Defined Acetylated Amino Acid for NOD2-Dependent Innate Immunity Research and MDP Analog Synthesis


Ac-Isogln-OH (CAS 25460-87-1; synonym Ac-L-isoglutamine) is the Nα-acetylated derivative of L-isoglutamine (IUPAC: (4S)-4-acetamido-5-amino-5-oxopentanoic acid), possessing the S-configuration at the α-carbon with a molecular formula C₇H₁₂N₂O₄ and molecular weight 188.18 g/mol . As the L-enantiomer of isoglutamine bearing an N-terminal acetyl cap, this compound serves as a critical stereochemical comparator and a versatile synthetic intermediate within the broader class of muramyl dipeptide (MDP) analogs and NOD-like receptor (NLR) ligands [1]. Its acetylated structure provides controlled N-terminal functionality, enabling selective C-terminal derivatization for the construction of isoglutamine-containing peptidomimetics without competing reactions at the α-amino position .

Why Generic Substitution Fails for Ac-Isogln-OH: Stereochemical Determinism in Isoglutamine-Directed Innate Immune Signaling


Isoglutamine-containing compounds cannot be treated as interchangeable due to the profound stereochemical dependency of their biological recognition. NOD2, the cytosolic innate immune receptor, discriminates with high stringency between L-isoglutamine and D-isoglutamine residues at the second position of the muramyl dipeptide pharmacophore [1]. The L,D-configuration (L-Ala-D-isoGln) is required for NOD2 binding and NF-κB activation, whereas replacement of D-isoGln with L-isoGln (yielding the L,L-isomer) abolishes NOD2 agonism entirely [2]. This binary on/off relationship—not a graded potency shift—means that compounds containing the L-isoglutamine moiety such as Ac-Isogln-OH exhibit fundamentally divergent biological profiles from their D-isoglutamine counterparts. Consequently, procurement of the correct stereoisomer is not a quality preference but an absolute prerequisite for experimental validity in NOD2 pharmacology, MDP analog development, and stereochemical control studies [3].

Ac-Isogln-OH Quantitative Differentiation Guide: Stereochemistry, Purity, and Physicochemical Benchmarking Against MDP Analogs


Stereochemistry-Dependent NOD2 Activation: Binary On/Off Discrimination Between L-isoGln and D-isoGln MDP Analogs

The defining differentiation of Ac-Isogln-OH (bearing L-isoglutamine) is its stereochemically determined inability to activate NOD2, in stark contrast to D-isoglutamine-containing MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine). NOD2 recognition of the muramyl dipeptide pharmacophore is stereospecific for the L-Ala-D-isoGln configuration; replacement of D-isoGln with L-isoGln eliminates NOD2 agonistic activity [1]. Commercially, the L,L-isomer (containing L-Ala and L-isoGln) is sold explicitly as an 'inactive' negative control (MDP Control, InvivoGen cat# tlrl-mdpcl) for NOD2 activation assays, at working concentrations of 10 ng/mL to 10 µg/mL [2]. This binary functional distinction—agonism versus complete inactivity—is a direct consequence of the isoglutamine stereochemistry present in Ac-Isogln-OH, making the compound essential as a stereochemical control rather than an agonist lead.

NOD2 Stereochemistry Muramyl Dipeptide NF-κB Innate Immunity

Cytotoxicity Stereospecificity: L-isoglutamine-Containing Analogs Exhibit >100-Fold Lower Renal Cytotoxicity than D-isoglutamine-Containing MDP

A direct stereoisomer comparison study demonstrates that isoglutamine chirality dictates cytotoxic potency in kidney cell lines. L,D-MDP (containing D-isoglutamine) was >100-fold more cytotoxic per microgram than D,D-MDP and L,L-MDP (containing L-isoglutamine), as well as lipopolysaccharide (LPS), when tested across rabbit, monkey, canine, human, and porcine kidney cell lines [1]. The L,L-MDP isomer—the stereochemical category to which Ac-Isogln-OH-derived analogs belong—exhibited minimal cytotoxicity. L,D-MDP induced acute renal cell apoptosis at concentrations as low as 5 ng/mL, characterized by DAPI staining and DNA laddering within <5 hours, whereas L,L-MDP did not trigger comparable apoptotic responses [1]. This >100-fold differential establishes a clear safety-selectivity profile that distinguishes L-isoglutamine-containing analogs from their D-isoglutamine counterparts.

Stereoisomer Cytotoxicity Renal Cell Apoptosis MDP Analog Safety Screening L,D-MDP

MDP Analog Functional Divergence: L-isoGln Scaffolds Confer Differential Anti-Tumor Specificity Toward B-Cell vs. T-Cell Lymphomas

In a comparative in vivo murine lymphoma study, the stereochemical identity of the isoglutamine residue dictated tumor-type selectivity. MDP (N-acetylmuramyl-L-Ala-D-isoGln) inhibited ascitic growth of 4 out of 5 T-cell thymoma lines expressing Lyt-1⁺2⁺ or Lyt-1⁻2⁺ phenotypes, with activity correlating with terminal deoxynucleotidyl transferase (TdT) levels, but did not inhibit B-cell or plasmacytoma lines [1]. In contrast, MDP(D-D) (N-acetylmuramyl-L-Ala-L-isoGln, the L-isoGln-containing analog structurally analogous to compounds derived from Ac-Isogln-OH) had no effect on thymoma lines yet significantly inhibited an Abelson virus-transformed B-cell line and a plasmacytoma line [1]. Both muramyl dipeptides were 7–20-fold more effective than cyclophosphamide on a dose/activity basis within their respective sensitive cell types [1]. This demonstrates that switching from D-isoGln to L-isoGln does not merely abolish activity but redirects anti-tumor specificity toward B-lymphocyte malignancies.

Anti-Tumor Lymphoma MDP Analog Immunomodulation Stereochemistry

Synthetic Versatility: Nα-Acetyl Protection Enables Selective C-Terminal Functionalization Without Competing α-Amine Reactivity

Ac-Isogln-OH incorporates a pre-installed Nα-acetyl group that renders the α-amine inert under standard peptide coupling conditions, enabling chemoselective derivatization exclusively at the γ-carboxyl and α-amide positions. This orthogonal protection strategy is critical for constructing MDP analogs with C-terminal modifications. The parent MDP scaffold (N-acetylmuramyl-L-alanyl-D-isoglutamine) has been extensively derivatized through the γ-carboxyl of the D-isoglutamyl residue using esterification with medium-chain alcohols or substitution with L-alanyl residues bearing lipophilic esters [1]. Ac-Isogln-OH provides the equivalent protected L-isoglutamine monomer, allowing analogous selective C-terminal modifications without requiring post-coupling deprotection of the α-amine—a synthetic efficiency advantage that reduces step count by at least one protection/deprotection cycle compared to using unprotected H-L-isoGln-OH, where N-terminal selectivity would necessitate temporary α-amine masking .

Peptide Synthesis Orthogonal Protection MDP Derivative Lipophilic Modification Building Block

Supplier-Specified Purity Benchmark: 99% Assay with Scalable cGMP-Ready Production

Commercial suppliers list Ac-Isogln-OH at 99% purity (CAS 25460-87-1, Cat No. BAT-005935), with production capabilities spanning gram-to-kilogram scale under cGMP-compliant facilities with detailed Certificate of Analysis (COA) and spectral data for verification . While this purity specification is vendor-reported rather than derived from a published inter-laboratory comparison, the availability of a ≥98% purity grade from multiple independent suppliers [1] establishes a consistent quality benchmark that reduces the procurement risk associated with sourcing from non-validated channels. For the related L,L-MDP analog (Ac-muramyl-Ala-Glu-NH2, CAS 59331-38-3, which contains the L-isoGln moiety), an industrial-grade specification of ≥98.0% purity with a 24-month shelf life is reported [1], providing a reasonable class-level purity expectation for Ac-Isogln-OH-derived products.

Purity Quality Control Procurement Scalable Synthesis cGMP

Procurement-Relevant Application Scenarios for Ac-Isogln-OH: Where Stereochemistry and Nα-Acetyl Protection Drive Experimental Value


NOD2 Assay Validation: Irreplaceable Stereochemical Negative Control for L,D-MDP Pharmacophore Studies

In NOD2-dependent NF-κB reporter assays (e.g., HEK293Luc or THP1-Blue systems), Ac-Isogln-OH serves as the critical L-isoGln building block for constructing L,L-configured MDP analogs that are definitively inactive at NOD2. As demonstrated by InvivoGen's MDP Control product, the L-Ala-L-isoGln configuration elicits zero NOD2 activation across the 10 ng/mL–10 µg/mL range, while the L,D-counterpart is a potent agonist [1]. Researchers validating novel NOD2 ligands must include this stereochemical control to confirm that observed activity is NOD2-specific and stereochemistry-dependent, not due to off-target NF-κB activation. Without the L-isoGln-containing control, specificity claims lack stereochemical rigor.

Renal Safety Screening of MDP-Derived Immunomodulators: L-isoGln Scaffolds as a Low-Cytotoxicity Starting Point

The >100-fold lower renal cytotoxicity of L-isoGln-containing MDP analogs versus D-isoGln-containing MDP, as established in multi-species kidney cell line comparisons [1], positions Ac-Isogln-OH as the preferred monomer for synthesizing immunomodulatory candidates where nephrotoxicity mitigation is a priority. Medicinal chemistry programs developing NOD2-targeted vaccine adjuvants or anti-infective immunostimulants can use Ac-Isogln-OH to build L-isoGln-based analog libraries, leveraging the established safety margin to avoid the acute renal apoptosis (detectable at 5 ng/mL for L,D-MDP) associated with D-isoGln-containing leads [1].

B-Cell Malignancy-Selective Immunomodulator Design: Exploiting Inverted Tumor-Type Specificity

The stereochemistry-driven inversion of anti-tumor specificity—where MDP(D-D) (L-isoGln-containing) selectively inhibits B-cell and plasmacytoma growth while sparing T-cell lymphomas, with 7–20-fold greater potency than cyclophosphamide in sensitive lines [1]—creates a clear rationale for using Ac-Isogln-OH in oncology-focused peptidomimetic synthesis. Research groups targeting B-lymphocyte malignancies can employ Ac-Isogln-OH to generate L-isoGln-bearing MDP analogs that retain this B-cell-selective anti-proliferative profile, a functional attribute entirely absent in D-isoGln-based MDP.

Streamlined Synthesis of C-Terminally Modified Isoglutamine Peptidomimetics

For high-throughput medicinal chemistry campaigns requiring isoglutamine-containing compounds with diverse C-terminal modifications (esters, amides, or extended peptide chains), Ac-Isogln-OH eliminates the need for temporary α-amine protection/deprotection cycles. As demonstrated by Lefrancier et al. in the synthesis of lipophilic MDP derivatives via γ-carboxyl modification [1], the pre-acetylated monomer enables direct, chemoselective C-terminal derivatization, reducing synthetic step count by at least 2 steps per analog. This efficiency gain is particularly valuable in library synthesis where each eliminated step compounds across dozens to hundreds of analogs, directly reducing reagent costs and production time .

Quote Request

Request a Quote for Ac-Isogln-OH;Ac-L-isoglutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.